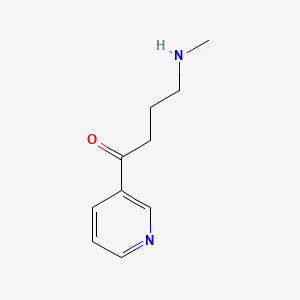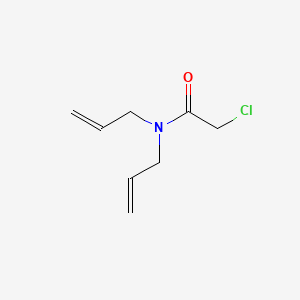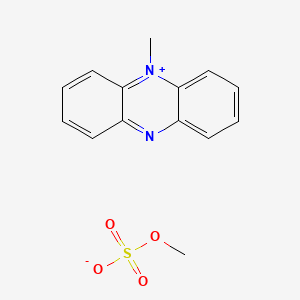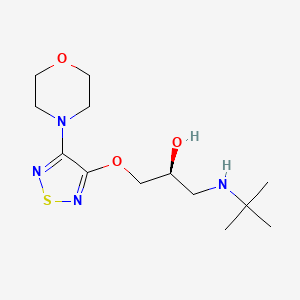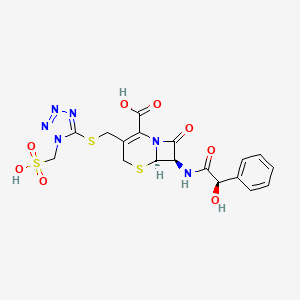
N-Amidinobenzylphthalimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Amidinobenzylphthalimide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an amidine group and a phthalimide moiety. This compound has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
作用機序
The mechanism of action of N-Amidinobenzylphthalimide is not fully understood, but it is thought to involve the inhibition of enzymes involved in cellular metabolism. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-Amidinobenzylphthalimide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal species, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. In addition, it has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using N-Amidinobenzylphthalimide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a potential candidate for the development of new antibiotics. It also has potential applications in the field of organic electronics and as a photosensitizer for photodynamic therapy. However, one of the limitations of using N-Amidinobenzylphthalimide is its potential toxicity. Further studies are needed to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the study of N-Amidinobenzylphthalimide. One direction is the development of new antibiotics based on its antimicrobial properties. Another direction is the development of new fluorescent probes for the detection of metal ions. In addition, further studies are needed to determine its safety and efficacy in vivo, as well as its potential applications in the treatment of oxidative stress-related and inflammatory diseases.
合成法
N-Amidinobenzylphthalimide can be synthesized by several methods. One of the most common methods is the reaction of phthalic anhydride with benzylamine to form N-benzylphthalimide. This intermediate compound is then reacted with cyanamide to form N-amidinobenzylphthalimide. Other methods of synthesis include the reaction of phthalic anhydride with benzylisocyanate and the reaction of phthalic anhydride with benzylamine and urea.
科学的研究の応用
N-Amidinobenzylphthalimide has been extensively studied for its potential applications in various scientific fields. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been shown to have potential applications in the field of organic electronics and as a photosensitizer for photodynamic therapy.
特性
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]benzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2.ClH/c17-14(18)11-7-5-10(6-8-11)9-19-15(20)12-3-1-2-4-13(12)16(19)21;/h1-8H,9H2,(H3,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZXQXRQZKBIEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978672 |
Source


|
| Record name | 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Amidinobenzylphthalimide | |
CAS RN |
62898-74-2 |
Source


|
| Record name | N-Amidinobenzylphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062898742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4,6-diamino-3-[[3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1209214.png)


![(2S)-2-methyl-4-[(2R,12S,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one](/img/structure/B1209220.png)
